Potassium (prop-2-ynyloxymethyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro(prop-2-ynoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3O.K/c1-2-3-9-4-5(6,7)8;/h1H,3-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRQXCZBWAQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC#C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678469 | |
| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898544-65-5 | |
| Record name | Borate(1-), trifluoro[(2-propyn-1-yloxy)methyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898544-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: Alkynyl Precursors
- The precursor, often an alkynyl aldehyde or iodide, is prepared through functional group transformations on propargylic alcohol derivatives.
- For example, prop-2-ynyloxymethyl benzene derivatives can be synthesized by alkylation of propargyl alcohol or via halogenation followed by substitution reactions.
Formation of Boronic Ester Intermediate
- The alkynyl precursor undergoes hydroboration or palladium-catalyzed borylation to form the corresponding alkynyl boronic ester.
- Hydroboration is commonly performed using reagents such as 9-BBN (9-borabicyclo[3.3.1]nonane) or pinacolborane under catalytic conditions.
- Catalytic methods include rhodium or palladium catalysts that facilitate regioselective addition of boron to the triple bond.
Conversion to Potassium Trifluoroborate Salt
- The boronic ester is then treated with aqueous potassium hydrogen difluoride (KHF2), which fluoridates the boron center to form the trifluoroborate salt.
- This step is usually carried out in a one-pot sequence involving lithium-halogen exchange (if starting from iodides), formation of the boronic acid intermediate, and subsequent fluorination with KHF2.
- The reaction conditions are mild and typically conducted at room temperature or slightly elevated temperatures.
- Specialized workup procedures are often required to separate the trifluoroborate salt from pinacol or other diol byproducts, such as aqueous washes followed by organic extractions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Comments |
|---|---|---|---|
| 1 | Alkynyl iodide preparation | Halogenation of propargylic alcohol | Precursor for lithium-halogen exchange |
| 2 | Lithium-halogen exchange | n-Butyllithium or similar base at low temp | Generates alkynyl lithium intermediate |
| 3 | Boronic acid formation | Reaction with trialkyl borate or B(OR)2 | Forms alkynyl boronic acid or ester |
| 4 | Fluorination | Aqueous KHF2 | Converts boronic acid to trifluoroborate |
| 5 | Workup and purification | Aqueous wash, ether/pentane extraction | Isolates pure potassium trifluoroborate |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Potassium (prop-2-ynyloxymethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic Substitution: The major products are substituted alkyl or aryl compounds.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (prop-2-ynyloxymethyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl halides and organoboron compounds. The trifluoroborate salts are moisture- and air-stable, which enhances their usability in various conditions compared to traditional boronic acids.
Table 1: Comparison of Cross-Coupling Reagents
| Reagent Type | Stability | Reactivity | Applications |
|---|---|---|---|
| Potassium Trifluoroborates | High (moisture & air stable) | High | C–C bond formations |
| Boronic Acids | Moderate | Moderate | C–C bond formations |
| Organoboron Esters | Low | Low | Limited applications due to instability |
Recent studies have demonstrated that this compound can effectively participate in palladium-catalyzed cross-coupling reactions with various electrophiles, yielding high product yields under optimized conditions. For instance, using a combination of Pd(OAc)₂ and phosphine ligands has been shown to facilitate these reactions efficiently .
Synthesis of Biologically Active Compounds
This compound has also been utilized in the synthesis of biologically relevant molecules. Its ability to form stable intermediates allows researchers to explore complex synthetic pathways leading to pharmaceuticals and agrochemicals. For example, the compound has been employed in the synthesis of substituted purines, which are significant in medicinal chemistry due to their biological activity .
Case Study: Synthesis of Substituted Purines
In a recent study, potassium methyltrifluoroborate was used to generate substituted purines through cross-coupling with halopurines. The reaction conditions were optimized to yield high selectivity and efficiency, highlighting the potential for this class of compounds in drug development .
Functionalization and Further Modifications
The versatility of this compound extends to functionalization reactions where it serves as a nucleophilic partner. The compound can undergo various transformations, allowing for the introduction of diverse functional groups into organic molecules.
Table 2: Functionalization Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Mild conditions with electrophiles | Functionalized organics |
| Sequential Coupling | Multiple coupling steps | Complex molecules |
| Conjugate Addition | Rhodium catalysis | Dihydropyranones |
For example, rhodium-catalyzed conjugate addition reactions involving potassium alkenyl trifluoroborates have been successfully employed to synthesize complex natural product intermediates .
Mechanism of Action
The mechanism of action of Potassium (prop-2-ynyloxymethyl)trifluoroborate in chemical reactions involves the following steps:
Activation: The compound is activated under basic conditions, leading to the formation of a reactive intermediate.
Reaction with Electrophiles: The activated intermediate reacts with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Stability and Reactivity
Potassium Acyltrifluoroborates (KATs)
KATs, such as potassium (2-phenylacetyl)trifluoroborate, are stabilized acyl boron species. Unlike traditional acyl boronic acids, which rapidly decompose, KATs resist oxidation and rearrangement due to their tetracoordinate boron center . However, the propynyloxymethyl group in potassium (prop-2-ynyloxymethyl)trifluoroborate confers different reactivity, favoring alkyne-based transformations rather than acylations.
Potassium Alkenyltrifluoroborates
Alkenyltrifluoroborates (e.g., potassium vinyltrifluoroborate) are highly reactive in cross-couplings, enabling stereoselective synthesis of alkenes. The propynyloxymethyl analog benefits from the alkyne’s linear geometry, reducing steric hindrance in reactions.
Potassium Aryltrifluoroborates
Aryltrifluoroborates (e.g., potassium phenyltrifluoroborate) are robust reagents for biaryl synthesis. Their stability under basic conditions and air moisture exceeds that of boronic acids . This compound shares this stability but diverges in applications due to its alkyne moiety.
General Preparation of Trifluoroborates
Most trifluoroborates, including this compound, are synthesized via reaction of organoboronic acids with KHF₂ in solvents like THF or methanol . For example, potassium bromomethyltrifluoroborate (precursor to alkoxymethyl derivatives) is prepared via SN2 displacement with alkoxides .
Specialized Routes
- Acyltrifluoroborates : Synthesized via deprotonation of (E)-(2-methoxyvinyl)arenes followed by boronation .
- Alkenyltrifluoroborates : Generated via hydroboration of alkynes with subsequent fluorination .
Performance in Suzuki-Miyaura Coupling
- Propynyloxymethyltrifluoroborate: Limited direct evidence, but analogous trifluoroborates require Pd catalysts (e.g., XPhos-Pd-G2) and tolerate aqueous/organic biphasic conditions .
- Aryltrifluoroborates : Superior to boronic acids in coupling efficiency due to in situ release of aryl boronic acid and fluoride , which suppress side reactions .
- Acyltrifluoroborates : Require Lewis acid activation (e.g., Zn(OTf)₂) for amide bond formation, limiting their scope compared to alkyne derivatives .
Biological Activity
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a specialized organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by its trifluoroborate moiety, which contributes to its stability and reactivity in chemical transformations. It is often utilized as a nucleophilic reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to modulate biochemical pathways through its interactions with various cellular targets. Key mechanisms include:
- Nucleophilic Substitution : The trifluoroborate group allows for nucleophilic substitution reactions that can modify biological molecules, potentially leading to changes in their function.
- Complement System Modulation : Research indicates that similar compounds can influence the complement system, which is crucial for immune response regulation. This compound may act as an inhibitor of complement factors, thereby affecting inflammatory processes and autoimmune responses .
1. Autoimmune Disorders
Studies have shown that compounds with similar structures can be utilized to treat autoimmune conditions by inhibiting specific pathways in the complement system. For instance, inhibitors targeting complement factor D have been explored for conditions like paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD) .
2. Cancer Therapy
The modulation of the immune response through the complement system may also play a role in cancer therapy. By influencing the immune environment, this compound could enhance the efficacy of existing cancer treatments or serve as a novel therapeutic agent .
Case Studies and Research Findings
Several studies have investigated the biological effects of potassium organotrifluoroborates, including this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
